molecular formula C12H19NO6 B13325119 (3S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

(3S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13325119
M. Wt: 273.28 g/mol
InChI Key: NWRQXIQGLPCWCL-HTQZYQBOSA-N
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Description

(3S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and methoxycarbonyl chloride.

    Formation of Intermediate: The pyrrolidine is first reacted with tert-butyl chloroformate under basic conditions to form the tert-butoxycarbonyl-protected pyrrolidine intermediate.

    Carboxylation: The intermediate is then subjected to carboxylation using methoxycarbonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl or methoxycarbonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives such as:
    • (3S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxycarbonyl)pyrrolidine-3-carboxylic acid
    • (3S,4S)-1-(tert-Butoxycarbonyl)-4-(aminocarbonyl)pyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific functional groups and chiral centers, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

(3S,4S)-4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-5-7(9(14)15)8(6-13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m1/s1

InChI Key

NWRQXIQGLPCWCL-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C(=O)O

Origin of Product

United States

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